Bis(2-methoxy-1-methylethyl)maleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester typically involves the esterification of maleic acid with 2-methoxy-1-methylethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Bis(1-methoxy-2-propyl) maleate
- Bis(2-methoxyethyl) maleate
- Bis(2-ethoxyethyl) maleate
Uniqueness
2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C12H20O6 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
bis(1-methoxypropan-2-yl) but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-9(7-15-3)17-11(13)5-6-12(14)18-10(2)8-16-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
GVTGUOINIMHIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)C=CC(=O)OC(C)COC |
Origin of Product |
United States |
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